3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate
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Overview
Description
3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate is an organic compound with the molecular formula C8H3F4NS and a molecular weight of 221.18 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with an isothiocyanate functional group. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of 3-Fluoro-2-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions . The reaction proceeds as follows:
3-Fluoro-2-(trifluoromethyl)aniline+Thiophosgene→3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-Fluoro-2-(trifluoromethyl)aniline and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with various biomolecules, leading to the modification of proteins and enzymes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenyl Isothiocyanate: Similar structure but lacks the fluorine atom at the ortho position.
4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate: Similar structure but with the fluorine atom at the para position.
3-(Trifluoromethyl)phenyl Isocyanate: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring, which enhances its reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H3F4NS |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-fluoro-3-isothiocyanato-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NS/c9-5-2-1-3-6(13-4-14)7(5)8(10,11)12/h1-3H |
InChI Key |
CWPBZMYVRQWFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)N=C=S |
Origin of Product |
United States |
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